molecular formula C8H6Cl2O3 B8739190 Methyl 2,5-dichloro-4-hydroxybenzoate CAS No. 219685-77-5

Methyl 2,5-dichloro-4-hydroxybenzoate

Cat. No.: B8739190
CAS No.: 219685-77-5
M. Wt: 221.03 g/mol
InChI Key: VUOSYXHBPMMELM-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-hydroxybenzoate (CAS: 3337-59-5) is a chlorinated aromatic ester with the molecular formula C₈H₆Cl₂O₃ and a molecular weight of 221.04 g/mol (anhydrous) . Its monohydrate form (C₈H₆Cl₂O₃·H₂O) has a molecular weight of 239.05 g/mol . The compound features a hydroxy group at the para position and two chlorine atoms at the meta positions (3,5) on the benzene ring, with a methyl ester functional group. Key physical properties include a melting point of 122–125°C, a boiling point of 302.7°C, and a flash point of 136.9°C . It is harmful via inhalation, skin contact, or ingestion, necessitating careful handling .

Properties

CAS No.

219685-77-5

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

IUPAC Name

methyl 2,5-dichloro-4-hydroxybenzoate

InChI

InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3

InChI Key

VUOSYXHBPMMELM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3,5-Dichloro-4-Hydroxybenzoate

The ethyl ester analog (CAS: 17302-82-8) shares the same chlorinated aromatic backbone but replaces the methyl ester with an ethyl group (C₉H₈Cl₂O₃, MW: 235.07 g/mol) . Key differences include:

  • Solubility and Lipophilicity : The ethyl derivative has a higher logP value (2.48 vs. ~2.0 for methyl), indicating greater lipophilicity due to the longer alkyl chain .
  • Synthetic Utility: Ethyl esters are often intermediates in synthesizing acid chlorides or amides, as seen in the preparation of Tenovin-36, a thiourea-based anticancer agent .
  • Enzymatic Inhibition : Both esters hydrolyze to 3,5-dichloro-4-hydroxybenzoic acid, a competitive inhibitor of 4-hydroxybenzoate 1-hydroxylase (Ki = 226 μM) .
Methyl 4-Butoxy-3,5-Dichlorobenzoate

This derivative (C₁₁H₁₂Cl₂O₃) replaces the hydroxy group with a butoxy chain, shifting the compound’s reactivity. It is synthesized via alkylation of methyl 3,5-dichloro-4-hydroxybenzoate with butyl bromide . Unlike the parent compound, it lacks hydrogen-bonding capacity at the 4-position, reducing its enzyme inhibition potency but improving solubility in non-polar solvents .

4-Hydroxy-3,5-Dinitrobenzoate and 4-Hydroxyisophthalate

These analogs exhibit stronger inhibitory effects on 4-hydroxybenzoate 1-hydroxylase (Ki = 5 mM and 306 μM, respectively) compared to 3,5-dichloro-4-hydroxybenzoate . The nitro groups in 4-hydroxy-3,5-dinitrobenzoate enhance electron withdrawal, stabilizing enzyme binding but reducing metabolic stability.

Table 1: Key Properties of Methyl 3,5-Dichloro-4-Hydroxybenzoate and Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) logP Enzyme Inhibition (Ki, μM)
Methyl 3,5-dichloro-4-hydroxybenzoate 221.04 122–125 ~2.0 226
Ethyl 3,5-dichloro-4-hydroxybenzoate 235.07 Not reported 2.48 226 (via hydrolysis)
4-Hydroxy-3,5-dinitrobenzoate 228.02 Not reported 1.12 5,000

Table 2: Enzymatic Activity of 4-Hydroxybenzoate 1-Hydroxylase Inhibitors

Compound Inhibition Type Substrate Conversion Efficiency
3,5-Dichloro-4-hydroxybenzoate Competitive None (pure inhibitor)
4-Aminobenzoate Substrate (inefficient) kCAT = 0.17 s⁻¹; 65% uncoupling
2,4-Dihydroxybenzoate Substrate inhibition Optimal activity at 40 mM

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